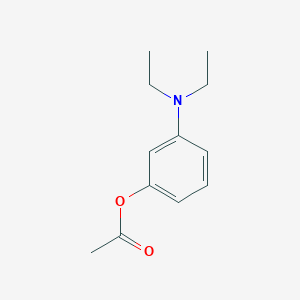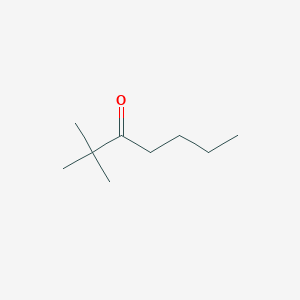
2,2-Dimethyl-3-heptanone
概要
説明
2,2-Dimethyl-3-heptanone is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Food Science and Milk Processing
In the field of food science, 2,2-Dimethyl-3-heptanone has been studied for its relevance in milk processing. Vazquez-Landaverde et al. (2005) investigated various volatile compounds, including 2-heptanone, in milk and found them to contribute to off-flavors in ultra-high-temperature (UHT) processed milk. Their study developed a solid-phase microextraction/gas chromatographic technique for analyzing these compounds, which are essential for ensuring the quality and consumer acceptance of dairy products (Vazquez-Landaverde, Velázquez, Torres, & Qian, 2005).
2. Environmental and Atmospheric Studies
Research by Atkinson, Tuazon, and Aschmann (2000) focused on the atmospheric chemistry of 2-heptanone, exploring its reactions with hydroxyl radicals. This study is crucial in understanding the environmental impact of 2-heptanone and its role in the formation of photochemical air pollution in urban and regional areas (Atkinson, Tuazon, & Aschmann, 2000).
3. Analytical Chemistry and Air Quality
The removal of 2-heptanone from the air was studied by Blin-Simiand et al. (2005) using dielectric barrier discharges. This research is significant for air quality control, particularly in removing odorous molecules and reducing electric energy consumption (Blin-Simiand, Tardiveau, Risacher, Jorand, & Pasquiers, 2005).
4. Catalysis and Chemical Synthesis
Studies in catalysis have also highlighted the role of 2-heptanone. Kumar, Mishra, and Kumar (2003) explored the use of a Schiff base cobalt complex catalyst for the selective oxidation of linear alkanes, including 2-heptanone. This research contributes to the development of more efficient catalytic processes in chemical synthesis (Kumar, Mishra, & Kumar, 2003).
5. Health and Safety Studies
Research by Arfsten, Kane, and Still (2002) focused on deriving exposure duration-specific occupational exposure limits for various heptanone compounds, including 4,6-dimethyl-2-heptanone. This study is crucial for establishing safe working environments, particularly in industries where exposure to these compounds is possible (Arfsten, Kane, & Still, 2002).
Safety and Hazards
特性
IUPAC Name |
2,2-dimethylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHETMAEHQFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172576 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-97-8 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
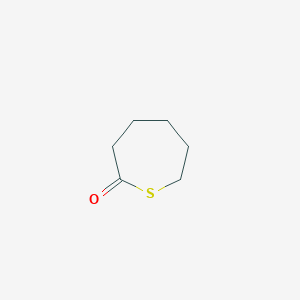


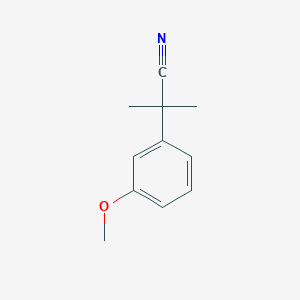
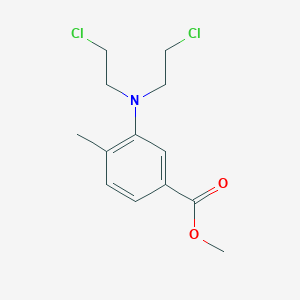

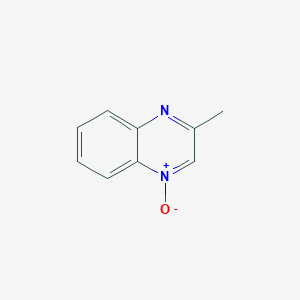
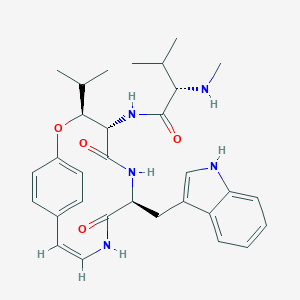


![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
